

Ripk1-IN-15: A Technical Guide for Neurodegenerative Disease Research

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Compound of Interest

Compound Name: *Ripk1-IN-15*

Cat. No.: *B12403459*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical signaling node at the intersection of inflammation and regulated cell death, pathways increasingly implicated in the pathogenesis of a wide range of neurodegenerative diseases.[1][2] The kinase activity of RIPK1 is a key driver of necroptosis, a form of programmed necrosis, and also contributes to inflammatory signaling. Consequently, the development of potent and selective RIPK1 inhibitors has become a promising therapeutic strategy for conditions such as Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and multiple sclerosis.

This technical guide focuses on **Ripk1-IN-15**, a potent inhibitor of RIPK1. As a novel compound, detailed characterization in peer-reviewed literature is not yet available. The information presented herein is a synthesis of data from patent filings, vendor specifications, and established methodologies for evaluating RIPK1 inhibitors in the context of neurodegenerative disease research. This document aims to provide a comprehensive resource for researchers interested in utilizing **Ripk1-IN-15** as a tool compound to investigate the role of RIPK1 in neurological disorders.

Mechanism of Action: The Role of RIPK1 in Neurodegeneration

RIPK1 is a serine/threonine kinase that functions as a central regulator in cellular responses to stimuli such as tumor necrosis factor-alpha (TNF- α).^[2] Its role is multifaceted, acting as both a scaffold for pro-survival signaling and a catalyst for cell death pathways.

In the context of neurodegeneration, the activation of RIPK1's kinase function is linked to several detrimental processes:

- **Necroptosis:** In situations where apoptosis is inhibited, RIPK1 can initiate a programmed form of necrosis known as necroptosis. This involves the recruitment and activation of RIPK3 and mixed-lineage kinase domain-like (MLKL) protein, leading to plasma membrane rupture and the release of damage-associated molecular patterns (DAMPs). This lytic cell death is highly inflammatory.
- **Neuroinflammation:** RIPK1 kinase activity can promote the production of pro-inflammatory cytokines and chemokines, contributing to the chronic neuroinflammatory state observed in many neurodegenerative diseases.^[1] This is particularly relevant in microglia, the resident immune cells of the central nervous system.
- **RIPK1-Dependent Apoptosis (RDA):** Under certain conditions, the kinase activity of RIPK1 is also required for the induction of apoptosis.

By inhibiting the kinase activity of RIPK1, compounds like **Ripk1-IN-15** can block these downstream pathological events, offering a potential therapeutic avenue to mitigate neuronal cell death and neuroinflammation.

Quantitative Data for Ripk1-IN-15

Ripk1-IN-15, also identified as "Compound 2.5" in patent literature, is a potent inhibitor of RIPK1.^[3] While extensive quantitative data from peer-reviewed studies are not yet available, the following table summarizes the reported biological activity.

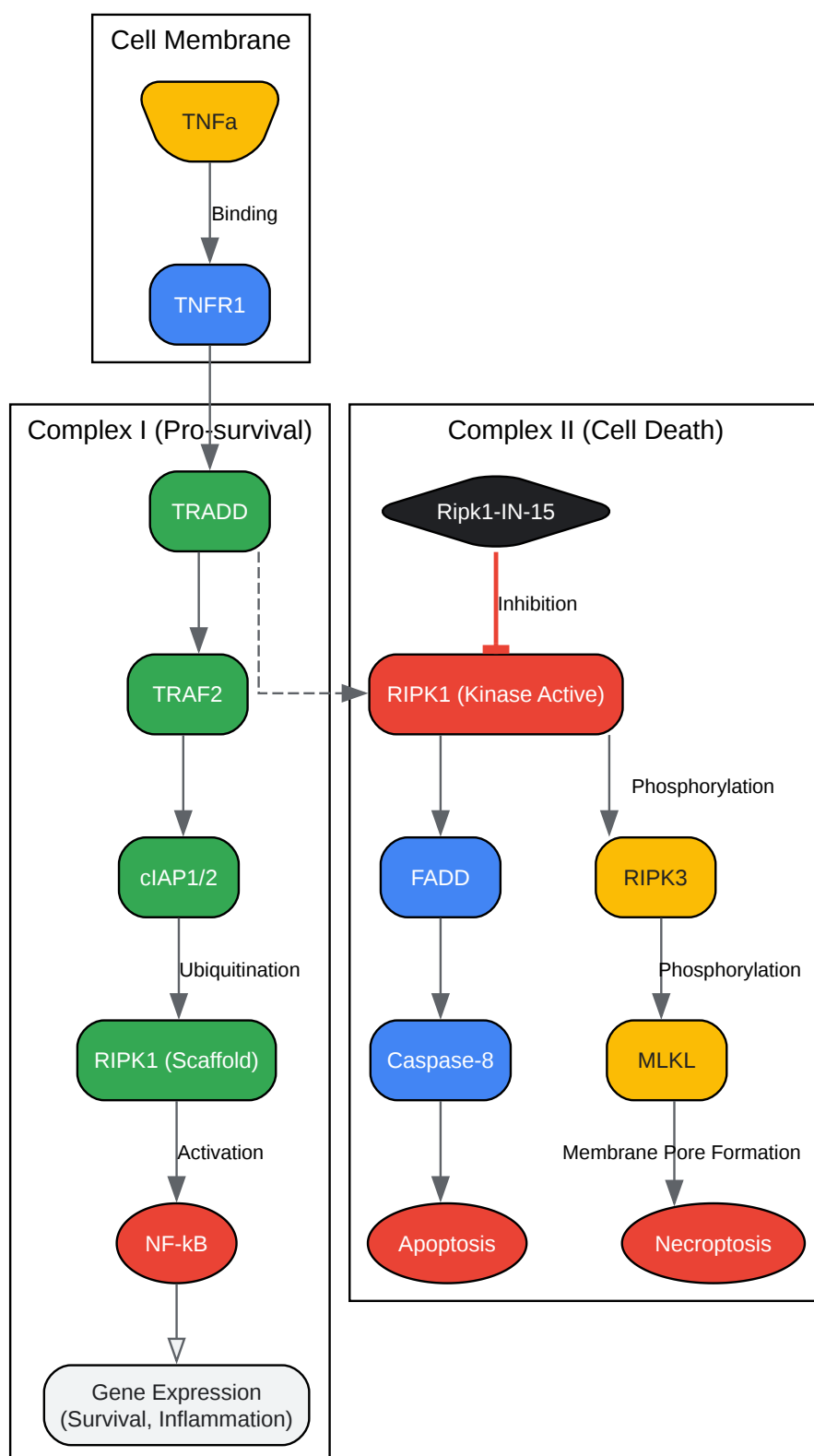
Compound	Target	Assay Type	IC50 (nM)	Source
Ripk1-IN-15 (Compound 2.5)	RIPK1	Biochemical Assay	Potent Inhibition (Specific value not disclosed)	^[3]

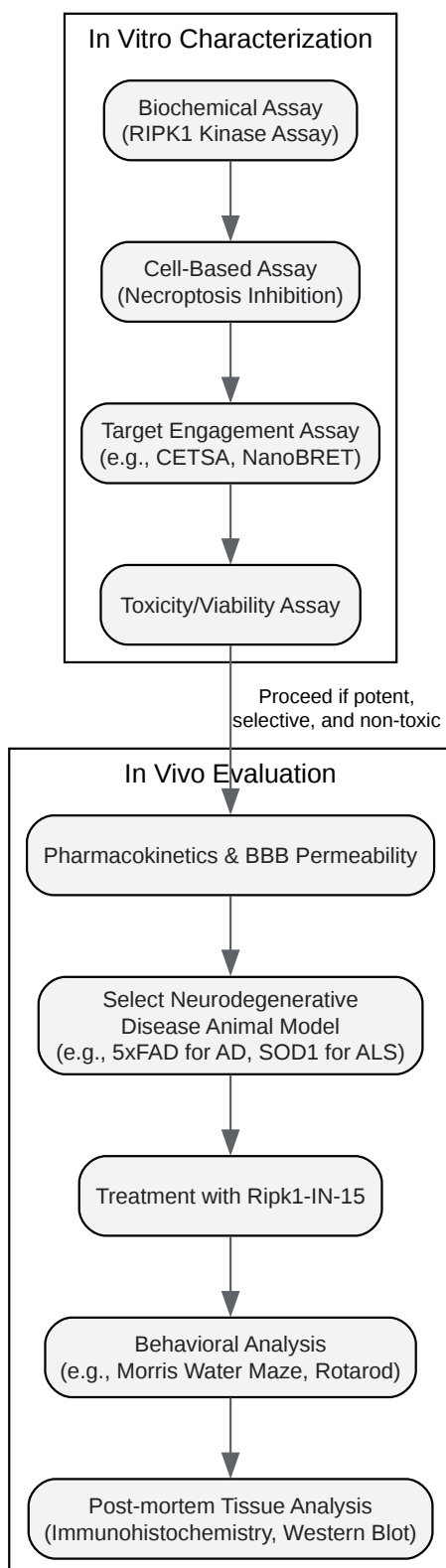
Note: The term "potent inhibitor" is used in the available documentation, but a specific IC50 value has not been publicly disclosed. Further in-house characterization is recommended.

Signaling Pathways and Experimental Workflows

RIPK1 Signaling Pathway

The following diagram illustrates the central role of RIPK1 in TNF- α signaling, leading to either cell survival, apoptosis, or necroptosis. **Ripk1-IN-15** acts by inhibiting the kinase activity of RIPK1, thereby blocking the pathways leading to apoptosis and necroptosis.





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